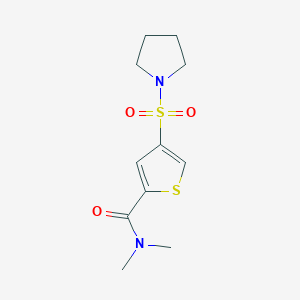
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.
Wirkmechanismus
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its effects through various mechanisms. Its anti-inflammatory properties are due to its ability to inhibit the activation of NF-κB. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Its anti-cancer properties are due to its ability to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase apoptosis and inhibit angiogenesis, which is the process of forming new blood vessels. These effects make 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its high yield and purity, which makes it suitable for large-scale research studies. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also stable and can be stored for long periods without degradation. However, one of the limitations of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in a suitable carrier or by using alternative administration routes.
Zukünftige Richtungen
There are several future directions for the research on 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol needs to be further elucidated to fully understand its therapeutic potential. Overall, the research on 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is promising, and it is likely to continue to be an active area of research in the future.
Synthesemethoden
The synthesis of 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of curcumin with ethyl bromoacetate and sodium hydride in dimethylformamide. This reaction produces 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in high yield and purity. The synthesis method has been optimized to produce 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol on a large scale for research purposes.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. 3-ethyl-1-(3-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-2-9-7-12(21,13(14,15)16)18(17-9)11(20)8-4-3-5-10(6-8)19(22)23/h3-6,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKICTPSGNSXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)



![(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5103278.png)
![3-bromo-4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5103281.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride](/img/structure/B5103321.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-5-pyrimidinecarboxamide](/img/structure/B5103323.png)
![2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5103339.png)

![ethyl 4-({6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5103355.png)
![7-(2-oxo-2-phenylethyl)-6-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5103358.png)